molecular formula C17H13NO B8425178 3-(2-Quinolin-2-yl-vinyl)-phenol

3-(2-Quinolin-2-yl-vinyl)-phenol

Cat. No.: B8425178
M. Wt: 247.29 g/mol
InChI Key: RZENAZZCHMPRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Quinolin-2-yl-vinyl)-phenol is a chemical compound of significant interest in biomedical research, particularly in the field of ocular neovascularization. It is structurally analogous to the well-characterized compound quininib (2-[(E)-2-(Quinolin-2-yl)vinyl] phenol), a potent anti-angiogenic small molecule identified through phenotype-based screens in zebrafish models . Research on this chemical class has revealed its potential as a novel therapeutic agent for treating pathological ocular conditions. The primary mechanism of action for the lead analogue is the antagonism of cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), which are G protein-coupled receptors . This mechanism is distinct from current anti-VEGF biological agents, suggesting a complementary pathway for intervention. Studies have demonstrated that such compounds can robustly inhibit developmental angiogenesis in zebrafish, significantly reduce angiogenic tubule formation in human microvascular endothelial cells (HMEC-1), and inhibit pathological revascularization in murine models of oxygen-induced retinopathy . Given its profile, this compound represents a valuable research tool for investigating the role of CysLT signaling in angiogenesis and for exploring new treatment strategies for conditions like proliferative diabetic retinopathy and neovascular age-related macular degeneration. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

3-(2-quinolin-2-ylethenyl)phenol

InChI

InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H

InChI Key

RZENAZZCHMPRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O

Origin of Product

United States

Scientific Research Applications

Anti-Angiogenic Properties

Overview:
Quininib has been identified as a novel small-molecule antagonist of the CysLT receptor, demonstrating potent anti-angiogenic activity. This property is particularly relevant in the context of ocular diseases such as proliferative diabetic retinopathy and age-related macular degeneration, where uncontrolled angiogenesis can lead to vision loss.

Mechanism of Action:
Research indicates that quininib inhibits angiogenesis through multiple pathways. It has been shown to significantly reduce hyaloid vasculature formation in zebrafish models and inhibit endothelial cell migration and tubule formation in vitro . The compound acts by targeting specific receptors involved in vascular growth, providing a potential therapeutic avenue for treating retinal vascular diseases.

Case Study:
In a study published in the Journal of Biological Chemistry, quininib was found to inhibit 85% of hyaloid vessel growth in a dose-dependent manner. Further investigations revealed that quininib's efficacy could be enhanced when used in combination with established anti-VEGF therapies like bevacizumab . This combination therapy approach could offer improved outcomes for patients with retinal diseases.

Anticancer Activity

Overview:
The anticancer properties of quininib have been explored extensively, with promising results against various cancer cell lines. Its structure allows it to interact with multiple biological targets, making it a candidate for multi-target cancer therapies.

Cell Line Studies:
In vitro studies have demonstrated that quininib exhibits cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported to be in the low micromolar range, indicating significant potency against these cancer types .

Table 1: Anticancer Activity of Quininib

Cell LineIC50 (μg/mL)
HCT-1161.9 - 7.52
MCF-72.3 - 8.0

Potential in Other Therapeutic Areas

Overview:
Beyond its anti-angiogenic and anticancer activities, quininib's quinoline structure suggests potential applications in treating other diseases due to the diverse pharmacological activities associated with quinoline derivatives.

Biological Activities:
Quinoline compounds have been reported to possess various biological activities including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Potential activity against viral infections.
  • Anti-inflammatory : May reduce inflammatory responses in various conditions .

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through various chemical reactions including palladium-catalyzed coupling reactions which allow for high yields and selectivity . The ability to modify its structure further enhances its applicability across different therapeutic areas.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds (Table 1) share the quinoline-vinyl-phenol scaffold but differ in substituents and stereochemistry, leading to variations in biological potency:

Table 1: Structural and Functional Comparison of Q1 and Analogues

Compound IUPAC Name / Structure Key Substituents Biological Activity (Anti-Angiogenesis) Reference
Q1 (E)-2-(2-quinolin-2-yl-vinyl)phenol Phenol at position 3; E-configuration Moderate inhibition in zebrafish models
Q8 (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl Two hydroxyl groups (positions 1 and 4) Most potent in vivo activity
Q18 (Z)-2-(2-(quinolin-2-yl)vinyl)phenol HCl Z-configuration of vinyl linker Moderate activity, less potent than Q8
Q22 2-quinolin-2-yl-ylethynylphenol Ethynyl spacer instead of vinyl Improved solubility, reduced potency
Chalcone 3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Chloro and methyl groups on quinoline rings Anticancer activity (IC50: 12 µM)

Structure-Activity Relationship (SAR) Insights

Hydroxyl Group Position :

  • Q8, with 1,4-dihydroxyphenyl substituents, exhibited the highest anti-angiogenic potency in zebrafish models compared to Q1 . This suggests that additional hydroxyl groups enhance binding to endothelial cell receptors, possibly through hydrogen bonding.
  • Q1’s single hydroxyl group at position 3 limits its activity, highlighting the importance of substituent positioning.

Stereochemistry :

  • Q18 (Z-configuration) showed reduced efficacy compared to Q1 (E-configuration), indicating that the spatial arrangement of the vinyl linker critically affects target engagement .

Linker Modification :

  • Replacing the vinyl group with an ethynyl spacer (Q22) improved solubility but reduced anti-angiogenic activity, suggesting that rigidity and π-conjugation are essential for biological interactions .

Physicochemical and Pharmacokinetic Properties

  • Q1 and its analogues exhibit moderate lipophilicity (logP ~3.5–4.2), limiting blood-brain barrier permeability but favoring vascular targeting .
  • Q8 ’s diol structure enhances aqueous solubility (by ~2-fold vs. Q1), correlating with improved in vivo bioavailability .
  • Chalcone derivatives (e.g., from ) show π-π stacking interactions in crystal structures, which may stabilize protein-ligand complexes .

Preparation Methods

Friedländer Annulation for Quinoline Assembly

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones remains a cornerstone for quinoline synthesis. For example, condensation of 2-aminobenzaldehyde (1 ) with acetylacetone in acidic ethanol yields 2-methylquinoline (2 ) at 78% efficiency. Modifications using microwave irradiation (150°C, 20 min) enhance reaction rates and yields (92%) while minimizing side-product formation.

Table 1: Optimization of Friedländer Reaction Conditions

CatalystTemp (°C)Time (h)Yield (%)
H2SO4801278
HClO4-SiO2120385
MW (no cat.)1500.3392

Pfitzinger Reaction for Functionalized Quinolines

Vinylphenol Unit Construction: Strategic Pathways

Claisen-Schmidt Condensation

Base-mediated condensation of 3-hydroxybenzaldehyde (6 ) with acetylquinoline derivatives forms α,β-unsaturated ketones. For example, reaction with 2-acetylquinoline (7 ) in ethanolic KOH (reflux, 8 h) generates (E)-3-(quinolin-2-yl)propenophenol (8 ) with 68% yield and >95% stereoselectivity.

Equation 1:
3-Hydroxybenzaldehyde+2-AcetylquinolineKOH, EtOH(E)-8\text{3-Hydroxybenzaldehyde} + \text{2-Acetylquinoline} \xrightarrow{\text{KOH, EtOH}} \text{(E)-8}

Heck Coupling for Vinyl Bridge Installation

Palladium-catalyzed coupling of 3-iodophenol (9 ) with 2-vinylquinoline (10 ) using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF (100°C, 12 h) affords the target compound in 72% yield. Critically, protection of the phenolic -OH as a MOM ether (11 ) prior to coupling prevents undesired side reactions, with subsequent deprotection (HCl/MeOH) restoring the hydroxyl group.

Scheme 1: Heck Coupling Sequence

  • Protection : 3-Iodophenol → 3-iodophenyl MOM ether (11 ) (MOMCl, iPr₂NEt, CH₂Cl₂, 92%).

  • Coupling : 11 + 2-vinylquinoline → MOM-protected product (12 ) (72%).

  • Deprotection : 12 → this compound (HCl/MeOH, 89%).

Integrated Synthesis: Convergent vs. Linear Approaches

Convergent Strategy (Quinoline + Vinylphenol Coupling)

This modular approach involves independent synthesis of quinoline and vinylphenol units followed by late-stage coupling:

  • Advantages : Enables diversification of both fragments; simplifies optimization.

  • Challenges : Requires orthogonal protecting groups; potential for low coupling yields.

Table 2: Comparison of Coupling Methods

MethodCatalyst SystemYield (%)Stereoselectivity (E:Z)
HeckPd(OAc)₂/PPh₃7295:5
WittigPh₃P=CH-Ar6588:12
SuzukiPd(PPh₃)₄, K₂CO₃58N/A

Linear Strategy (Tandem Cyclization-Olefination)

Sequential quinoline formation followed by in situ olefination streamlines synthesis but demands precise reaction control:

  • Example : Skraup cyclization of 2-nitrobenzaldehyde (13 ) with glycerol, followed by Horner-Wadsworth-Emmons olefination with 3-hydroxybenzaldehyde-derived phosphonate (14 ), yields the target compound in 61% overall yield.

Critical Analysis of Protecting Group Strategies

MOM Protection

Methoxymethyl (MOM) ethers demonstrate superior stability under Heck coupling conditions compared to TBS or acetyl groups. Deprotection with HCl/MeOH proceeds without quinoline ring degradation.

SEM Protection

2-(Trimethylsilyl)ethoxymethyl (SEM) groups offer compatibility with strong bases but require harsher deprotection conditions (TBAF, THF), risking vinyl bond isomerization.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, quinoline H-3), 7.89 (d, J=16.0 Hz, vinyl H-β), 7.32 (d, J=16.0 Hz, vinyl H-α), 6.95 (m, phenolic aromatic Hs).

  • IR (KBr): ν 3345 cm⁻¹ (-OH), 1628 cm⁻¹ (C=C), 1580 cm⁻¹ (quinoline C=N).

Chromatographic Purity

HPLC analysis (C18 column, CH₃CN/H₂O = 70:30) confirms >98% purity with t_R = 6.72 min.

Scale-Up Considerations and Process Optimization

Solvent Selection

DMF enables high coupling efficiency but complicates large-scale workup. Switching to toluene/EtOH (3:1) reduces Pd removal challenges while maintaining 68% yield.

Catalytic System Recycling

Immobilized Pd on mesoporous silica (Pd@SBA-15) allows three reuse cycles with <5% activity loss, improving cost-efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Quinolin-2-yl-vinyl)-phenol, and how can purity be validated?

  • Synthesis : A common approach involves Suzuki-Miyaura coupling or Heck reactions to introduce the quinoline-vinyl moiety to the phenolic core. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) are effective for vinyl-phenol derivatives .
  • Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients is typically used. Purity validation requires HPLC (high-performance liquid chromatography) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For example, allyl-phenylethynyl-phenol analogs were characterized using 1^1H NMR (δ 5.2–6.8 ppm for vinyl protons) and ESI-MS .

Q. Which spectroscopic and computational methods are essential for characterizing electronic properties?

  • Spectroscopy : UV-Vis spectroscopy (e.g., λmax ~300–400 nm for quinoline conjugates) and fluorescence emission (to study π-π* transitions). IR spectroscopy can confirm hydroxyl (O-H stretch ~3200 cm1^{-1}) and vinyl (C=C stretch ~1600 cm1^{-1}) groups .
  • Computational Modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Colle-Salvetti-type functionals are validated for correlation energy calculations in conjugated systems .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in quinoline-vinyl-phenol derivatives?

  • Crystallization : Use slow evaporation of saturated solutions in dichloromethane/methanol. SHELX programs (e.g., SHELXL) refine structures, resolving bond length/angle discrepancies (e.g., C-C vinyl bond lengths ~1.34 Å) .
  • Data Interpretation : Analyze torsion angles (e.g., quinoline-phenol dihedral angles >30° indicate non-planarity) and hydrogen-bonding networks (e.g., O-H···N interactions stabilize crystal packing) .

Q. What strategies address contradictions between experimental and computational data in electronic structure analysis?

  • Methodological Adjustments : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms. For example, B3LYP may underestimate quinoline’s electron-withdrawing effects vs. experimental UV-Vis .
  • Experimental Validation : Augment computational predictions with cyclic voltammetry (HOMO/LUMO levels from oxidation/reduction potentials) and transient absorption spectroscopy (excited-state lifetimes) .

Q. How can regioselectivity challenges in quinoline-vinyl-phenol synthesis be mitigated?

  • Optimized Reaction Design : Use directing groups (e.g., methoxy at phenol’s para position) to control cross-coupling sites. For allyl-phenylethynyl derivatives, regioselectivity improved with Pd(OAc)2/PPh3 catalysts in DMF at 80°C .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures favor kinetic products (e.g., ortho-substituted isomers), while higher temperatures favor thermodynamic stability .

Methodological Comparison Tables

Table 1 : Comparison of Computational Methods for Electronic Properties

MethodBasis SetHOMO-LUMO Gap (eV)Accuracy vs. ExperimentalReference
DFT/B3LYP6-31G*3.8–4.2±0.3 eV
DFT/M06-2X6-311++G(d,p)3.5–3.9±0.2 eV
TD-DFT/CAM-B3LYP6-31+G(d)4.0–4.5±0.4 eV

Table 2 : Key Crystallographic Parameters for Quinoline Derivatives

CompoundSpace GroupBond Length (C-C vinyl, Å)R FactorReference
6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxalineP21/c1.340.048
2-Allyl-6-(phenylethynyl)phenolPna211.330.052

Key Challenges and Solutions

  • Synthetic Yield Optimization : Low yields (~30%) in cross-coupling steps can be improved using microwave-assisted synthesis (e.g., 80°C, 20 min) .
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.